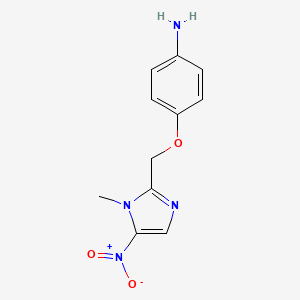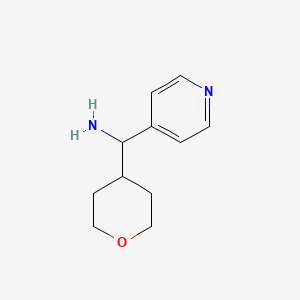
4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative commonly used in organic synthesis, particularly in the field of materials science. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the thiophene ring and the bulky octyldodecyl side chain imparts unique electronic and steric properties, making it valuable in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with the octyldodecyl side chain through a Friedel-Crafts alkylation reaction. This involves the reaction of thiophene with 2-octyldodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Borylation: The functionalized thiophene is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic ester group to the thiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkene products.
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic ester.
Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Resulting from oxidation of the thiophene ring.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and organic electronic materials due to its electronic properties.
Biology
Bioconjugation: Employed in the synthesis of bioconjugates for imaging and therapeutic applications.
Medicine
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry
Electronics: Used in the production of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The primary mechanism of action for 4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring’s electronic properties facilitate these reactions by stabilizing the intermediate complexes.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of the octyldodecyl chain.
4,4,5,5-Tetramethyl-2-(5-(2-ethylhexyl)thiophen-2-yl)-1,3,2-dioxaborolane: Contains a shorter alkyl chain, leading to different steric and electronic properties.
Uniqueness
The presence of the long octyldodecyl side chain in 4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane imparts unique solubility and steric properties, making it particularly useful in applications requiring high solubility and specific electronic characteristics. This distinguishes it from similar compounds with shorter or different side chains.
属性
分子式 |
C30H55BO2S |
|---|---|
分子量 |
490.6 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[5-(2-octyldodecyl)thiophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H55BO2S/c1-7-9-11-13-15-16-18-20-22-26(21-19-17-14-12-10-8-2)25-27-23-24-28(34-27)31-32-29(3,4)30(5,6)33-31/h23-24,26H,7-22,25H2,1-6H3 |
InChI 键 |
NXMUFBBTFOZCBR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(CCCCCCCC)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)


![(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine](/img/structure/B12948562.png)


![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)


![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)


